N,N-Diphenylpyren-1-amine

Description

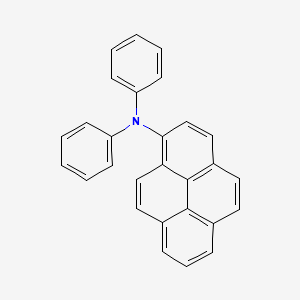

N,N-Diphenylpyren-1-amine is an aromatic amine derivative featuring a pyrene core substituted with two phenyl groups at the nitrogen atom. Pyrene, a polycyclic aromatic hydrocarbon (PAH) with four fused benzene rings, confers unique photophysical and electronic properties to this compound. The diphenylamine moiety enhances charge-transfer capabilities, making it relevant in applications such as organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices . Its extended π-conjugation system results in strong fluorescence and high thermal stability, distinguishing it from simpler aromatic amines.

Properties

CAS No. |

70782-27-3 |

|---|---|

Molecular Formula |

C28H19N |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

N,N-diphenylpyren-1-amine |

InChI |

InChI=1S/C28H19N/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H |

InChI Key |

ZSLFSAHSXHFESK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenylpyren-1-amine typically involves the reaction of pyrene with diphenylamine under specific conditions. One common method is the nucleophilic substitution reaction where pyrene is treated with diphenylamine in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenylpyren-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amine derivatives with different substituents.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amines and other derivatives .

Scientific Research Applications

N,N-Diphenylpyren-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of advanced materials, such as electrochromic polymers and other high-performance materials .

Mechanism of Action

The mechanism by which N,N-Diphenylpyren-1-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diphenylnaphthalen-1-amine (CAS: 61231-45-6)

- Structural Differences : Replaces the pyrene core with a naphthalene (two fused benzene rings), reducing conjugation length.

- Molecular Formula : C22H17N (vs. C28H19N for pyren-1-amine derivative).

- Molecular Weight : 295.38 g/mol (vs. ~357.46 g/mol for pyren-1-amine).

- Electronic Properties :

- Applications : Primarily used as a stabilizer in polymers and intermediates in dye synthesis, lacking the advanced optoelectronic utility of pyrene-based analogs.

Comparative Data Table:

N,N-Diethyl-3-pyridin-2-ylpropan-1-amine (CAS: 6312-05-6)

- Structural Differences : Lacks aromatic PAH cores; features a pyridine ring and aliphatic amine groups.

- Electronic Properties: Pyridine’s electron-withdrawing nature reduces electron density at the nitrogen, contrasting with pyrene’s electron-rich system.

- Applications : Primarily a ligand in coordination chemistry or pharmaceutical intermediate .

N-Allyl-3-phenylprop-2-en-1-amine (CAS: 86386-72-3)

- Structural Differences : Contains an allyl group and unsaturated propene chain, lacking aromatic stacking capability.

- Reactivity : The allyl group enables polymerization or cycloaddition reactions, unlike the inert pyrene core.

Key Research Findings

Optoelectronic Superiority : Pyrene-based amines exhibit superior hole-transport properties compared to naphthalene analogs due to extended conjugation, as demonstrated in OLED device studies (external quantum efficiency >15% for pyren-1-amine vs. <5% for naphthalen-1-amine) .

Thermal Stability : Pyrene derivatives retain structural integrity up to 300°C, critical for high-temperature processing in device fabrication. Naphthalene analogs degrade at lower temperatures (~250°C), limiting their utility .

Solubility Trade-offs : Bulkier pyrene cores reduce solubility in common solvents (e.g., toluene, THF) compared to naphthalene derivatives, necessitating functionalization for practical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.